N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and chromene. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Biochemical Pathways
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The intermolecular forces in the crystal of similar compounds are strongly determined by aromatic interactions originating from the phenyl rings of the compound in addition to hydrogen bond contacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines.
Coupling with chromene: The oxadiazole derivative is then coupled with a chromene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, solvent-free conditions, and the use of efficient catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or lead tetraacetate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, lead tetraacetate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, ferric chloride, melamine-formaldehyde resin supported sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Chromene derivatives: These compounds share the chromene structure and are known for their antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-21(24-23-26-25-20(30-23)12-14-6-2-1-3-7-14)18-13-17-16-9-5-4-8-15(16)10-11-19(17)29-22(18)28/h1-11,13H,12H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFGRKHOXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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